Flavoxanthin
Overview
Description
Flavoxanthin is a natural xanthophyll pigment with a golden-yellow color. It is found in small quantities in various plants and is used as a food additive under the E number E161a. it is not approved for use in the European Union or the United States . This compound is known for its role in the coloration of plants and its potential health benefits due to its antioxidant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Flavoxanthin can be synthesized through the acid-catalyzed reaction of parent carotenoid 5,6-epoxides. This process involves the rearrangement of furanoid oxides to form the 5,8-epoxy-carotenoids . The reaction conditions typically include the use of an acid catalyst and controlled temperature to ensure the proper formation of the desired epoxide structure.
Industrial Production Methods: Industrial production of this compound involves the extraction of carotenoids from natural sources such as Calendula officinalis flowers. The extraction process includes mechanical crushing and the use of organic solvents to isolate the carotenoids. Advanced machinery and environmentally friendly solvents are employed to enhance the efficiency of extraction and purification .
Chemical Reactions Analysis
Types of Reactions: Flavoxanthin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products: The major products formed from these reactions include different epoxide derivatives and hydroxylated compounds, which can be further utilized in various applications .
Scientific Research Applications
Flavoxanthin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of carotenoids and their derivatives in various chemical reactions.
Mechanism of Action
Flavoxanthin exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species, thereby preventing oxidative damage to cells and tissues. The molecular targets include various cellular components that are susceptible to oxidative stress. Additionally, this compound can modulate the activity of enzymes involved in the antioxidant defense system, further enhancing its protective effects .
Comparison with Similar Compounds
Violaxanthin: Involved in the xanthophyll cycle and helps in dissipating excess light energy.
Zeaxanthin: Known for its role in eye health and its antioxidant properties.
Lutein: Important for eye health and has antioxidant and anti-inflammatory properties.
Flavoxanthin’s uniqueness lies in its specific chemical structure and its distinct role in the xanthophyll cycle, which differentiates it from other similar carotenoids .
Properties
IUPAC Name |
(2R,6S,7aR)-2-[(2E,4E,6E,8E,10E,12E,14E,16E)-17-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-6,11,15-trimethylheptadeca-2,4,6,8,10,12,14,16-octaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O3/c1-28(17-13-18-30(3)21-22-35-32(5)23-33(41)25-38(35,6)7)15-11-12-16-29(2)19-14-20-31(4)36-24-37-39(8,9)26-34(42)27-40(37,10)43-36/h11-24,33-36,41-42H,25-27H2,1-10H3/b12-11+,17-13+,19-14+,22-21+,28-15+,29-16+,30-18+,31-20+/t33-,34-,35-,36+,40+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHJXXLCNATYLS-NGZWBNMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C2C=C3C(CC(CC3(O2)C)O)(C)C)C)C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H](CC([C@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/[C@H]2C=C3[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
512-29-8 | |
Record name | Flavoxanthin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=512-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flavoxanthin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FLAVOXANTHIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1D2WO17XX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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